molecular formula C25H21F4N5O2 B2864567 (4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 313245-55-5

(4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No. B2864567
M. Wt: 499.47
InChI Key: SEVRIQWYMSBEHX-UHFFFAOYSA-N
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Description

The compound “(4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Anticonvulsant Agent Development

A promising new anticonvulsant drug candidate, "Epimidin", which includes a similar chemical structure, has been reported. The development and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of related substances in this potential active pharmaceutical ingredient have been conducted, emphasizing its promising role in treating convulsive disorders. This HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, showcasing the compound's stability under various stress conditions, although it was found to be not resistant to the action of peroxides, alkali, and acid decomposition (Severina et al., 2021).

Antimicrobial and Antiproliferative Activities

The synthesis and antimicrobial and antiproliferative activities of novel heterocycles, including structures related to the compound , were explored. These studies revealed that almost all of the synthesized heterocyclic compounds exhibited antimicrobial and in vitro anticancer activity against HepG2 and MCF-7 cell lines. Furthermore, molecular docking studies of the most effective compounds against various proteins indicated significant antimicrobial activity, highlighting their potential in medical applications (Fahim et al., 2021).

Antibacterial and Antifungal Agents

Research on novel 1,5-disubstituted pyrazole and isoxazole derivatives, structurally similar to the compound of interest, demonstrated significant antibacterial and antifungal activities. These synthesized compounds were characterized using various spectral analyses and showed promising antibacterial and antifungal potential against a range of microorganisms, indicating their potential as therapeutic agents in combating microbial infections (Sanjeeva et al., 2022).

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F4N5O2/c1-36-19-8-2-16(3-9-19)20-14-22(25(27,28)29)34-23(30-20)15-21(31-34)24(35)33-12-10-32(11-13-33)18-6-4-17(26)5-7-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVRIQWYMSBEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone

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